molecular formula C23H28N4O2 B11618756 butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11618756
M. Wt: 392.5 g/mol
InChI Key: NTQILBFISZLRNT-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrroloquinoxaline core with a butyl ester group and a cyclohexene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps:

    Formation of the Pyrroloquinoxaline Core: This step often starts with the condensation of an appropriate diamine with a diketone to form the quinoxaline ring. For example, o-phenylenediamine can react with a diketone under acidic conditions to yield the quinoxaline core.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Cyclohexene Moiety: This step involves the alkylation of the quinoxaline core with a cyclohexene derivative, typically using a strong base like sodium hydride to deprotonate the quinoxaline and facilitate the nucleophilic attack.

    Esterification: The final step is the esterification of the carboxylic acid group with butanol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the double bonds in the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrroloquinoxaline derivatives in various chemical reactions.

Biology

Biologically, butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is investigated for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The amino group and the quinoxaline core can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The cyclohexene moiety may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Butyl 2-amino-1-(2-cyclohexyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with a saturated cyclohexane ring.

    Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate: Similar structure but with an ethyl ester group instead of butyl.

Uniqueness

Butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to the combination of its functional groups and the presence of the cyclohexene moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Butyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a novel compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study focusing on pyrazole derivatives highlighted their effectiveness against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in various models. It demonstrated a reduction in pro-inflammatory cytokines and showed promise in mitigating inflammatory responses in vitro and in vivo. This aligns with findings from other studies on related compounds that suggest a robust anti-inflammatory profile through the modulation of NF-kB and MAPK pathways .

Antimicrobial Activity

Preliminary evaluations have shown that this compound possesses antimicrobial properties. Similar compounds have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrroloquinoxaline scaffold can significantly influence its pharmacodynamics and pharmacokinetics. For instance, the introduction of various substituents at strategic positions on the aromatic rings has been shown to enhance receptor affinity and selectivity, particularly towards targets involved in cancer progression and inflammation .

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrroloquinoxaline derivatives, including butyl 2-amino derivatives. These compounds were tested against human cancer cell lines, revealing IC50 values in the low micromolar range. The study concluded that structural modifications could lead to improved potency against resistant cancer types.

Case Study 2: In Vivo Anti-inflammatory Activity

A study conducted on murine models demonstrated that administration of butyl 2-amino derivatives resulted in significant reductions in paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of TNF-alpha and IL-6, suggesting effective modulation of inflammatory pathways.

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

butyl 2-amino-1-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H28N4O2/c1-2-3-15-29-23(28)19-20-22(26-18-12-8-7-11-17(18)25-20)27(21(19)24)14-13-16-9-5-4-6-10-16/h7-9,11-12H,2-6,10,13-15,24H2,1H3

InChI Key

NTQILBFISZLRNT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N

Origin of Product

United States

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